molecular formula C14H11NO4 B1584591 2,2'-Iminodibenzoic acid CAS No. 579-92-0

2,2'-Iminodibenzoic acid

Cat. No.: B1584591
CAS No.: 579-92-0
M. Wt: 257.24 g/mol
InChI Key: ZFRNOTZQUGWMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Iminodibenzoic acid, also known as diphenylamine-2,2’-dicarboxylic acid, is an organic compound with the molecular formula C14H11NO4. It is characterized by the presence of two carboxylic acid groups attached to a diphenylamine structure. This compound is known for its light yellow powder or crystalline form and has a melting point of approximately 298°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Iminodibenzoic acid can be synthesized through the reaction of anthranilic acid with 2-bromobenzoic acid. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-iminodibenzoic acid may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The product is often purified through crystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Iminodibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in oxidation reactions.

    Metal Salts: Used in complexation reactions.

Major Products:

Scientific Research Applications

Chemistry

IDA serves as a versatile reagent in organic synthesis:

  • Synthesis of Conjugates: It is used in the synthesis of conjugates of muramyldipeptide or normuramyldipeptide with hydroxyacridine derivatives, which are studied for their antitumor activity .
  • Oxidation-Reduction Indicator: IDA can act as an oxidation-reduction indicator in biochemical assays, facilitating the study of redox reactions .

Biology

In biological contexts, IDA has shown potential in:

  • Metal Ion Chelation: IDA acts as a chelating agent for metal ions such as Cu(II), Pb(II), and Cd(II). This property is utilized in various applications, including the purification of heavy metals from wastewater .
  • Impact on Cellular Functions: Studies indicate that IDA can inhibit ATP-binding cassette transporters, affecting interleukin-12 production and major histocompatibility complex II expression in macrophages .

Material Science

IDA's role as a ligand has been explored in the development of nanomaterials:

  • Lead Halide Perovskites: IDA is employed in post-synthesis treatments of colloidal lead halide perovskite nanocrystals to enhance their stability and performance in photovoltaic applications .

Data Tables

Application AreaSpecific Use CaseReference
ChemistrySynthesis of muramyldipeptide conjugates
BiologyChelation of heavy metals
Material ScienceLigand for lead halide perovskite nanocrystals

Case Study 1: Antitumor Activity

Research conducted on the conjugates formed with IDA revealed significant antitumor properties. The synthesis involved coupling IDA with hydroxyacridine derivatives, leading to compounds that demonstrated cytotoxic effects against various cancer cell lines.

Case Study 2: Metal Ion Removal

In an experimental setup, IDA was used to treat wastewater contaminated with heavy metals. The results showed a marked decrease in metal ion concentration, demonstrating IDA's effectiveness as a chelating agent in environmental applications.

Mechanism of Action

Comparison with Similar Compounds

  • Diphenylamine-2,2’-dicarboxylic acid
  • Anthranilic acid
  • 2-Bromobenzoic acid

Comparison: 2,2’-Iminodibenzoic acid is unique due to its ability to form stable complexes with a variety of metal ions and its use as an oxidation-reduction indicator. Unlike anthranilic acid and 2-bromobenzoic acid, which are primarily used as starting materials in its synthesis, 2,2’-iminodibenzoic acid has broader applications in scientific research and industry .

Biological Activity

2,2'-Iminodibenzoic acid (IDBA), a compound with the CAS number 579-92-0, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and environmental science. This article explores the biological activity of IDBA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

IDBA is characterized by its two carboxylate groups and an imino group, which enable it to function as a chelating agent. It exhibits slight solubility in water but is soluble in organic solvents like ethanol and benzene. The compound is stable under normal conditions but reacts with strong oxidizing agents.

IDBA primarily acts through its ability to form stable complexes with metal ions such as copper (Cu), zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) due to its chelating properties. This binding can influence various biochemical pathways:

  • Oxidation-Reduction Reactions : IDBA acts as an oxidation-reduction indicator in biochemical assays, facilitating electron transfer processes.
  • Metal Ion Chelation : The compound's chelation capabilities are utilized in treating metal poisoning, where it binds excess metal ions and aids in their excretion .

Biological Activity

Research has indicated several biological activities associated with IDBA:

  • Antitumor Properties : IDBA has been investigated for its potential anticancer effects. Studies suggest that derivatives of IDBA may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
  • Biochemical Applications : As a reagent in organic synthesis, IDBA is used to create conjugates with potential antitumor activity. Its role as a biochemical assay indicator further underscores its utility in laboratory settings.
  • Immunomodulatory Effects : IDBA has shown the ability to inhibit ATP-binding cassette transporters, which are involved in drug resistance mechanisms in cancer cells. This inhibition may enhance the effectiveness of certain chemotherapeutic agents.

Research Findings and Case Studies

Several studies have highlighted the significance of IDBA in various applications:

  • Study on Metal Chelation : A study demonstrated that IDBA effectively removed heavy metal ions from contaminated water sources by forming stable complexes, showcasing its potential for environmental remediation.
  • Antitumor Activity Investigation : Research involving the synthesis of muramyldipeptide conjugates revealed that IDBA derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
Antitumor PropertiesInhibits tumor growth; interferes with cellular signaling
Metal ChelationBinds heavy metals; used in treatment of metal poisoning
Immunomodulatory EffectsInhibits drug resistance mechanisms in cancer cells
Biochemical Assay IndicatorActs as an oxidation-reduction indicator

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2,2'-Iminodibenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound (IDA) is typically synthesized via condensation reactions between anthranilic acid derivatives. Key parameters include pH control (acidic or basic media), temperature (80–120°C), and stoichiometric ratios of reactants. For instance, monoclinic crystal structures of related iminodibenzoic acid derivatives have been obtained using reflux conditions in ethanol . Optimization involves iterative adjustments to solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton resonances at δ 6.8–7.5 ppm (split into doublets or triplets due to adjacent substituents) and NH proton signals near δ 6.6 ppm .
  • ¹³C NMR : Carboxylic carbons appear at δ 170–175 ppm, while aromatic carbons resonate between δ 110–140 ppm.
  • IR : Stretching vibrations for carboxylic acid (O–H: ~2500–3000 cm⁻¹, C=O: ~1680 cm⁻¹) and imine groups (C–N: ~1250 cm⁻¹) are diagnostic .
  • HMBC/HSQC : Correlate NH protons with adjacent carbons (e.g., δ 6.65 ppm NH with C-4 at δ 139.0 ppm) to resolve connectivity ambiguities .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer : Use fume hoods for vapor containment, heat-resistant gloves, and inert atmospheres (N₂/Ar) to prevent oxidative degradation. Emergency measures include immediate rinsing with water for skin/eye contact and avoiding induced vomiting upon ingestion. Safety data for related benzoic acid derivatives emphasize PPE (lab coat, goggles) and neutralization of spills with bicarbonate .

Advanced Research Questions

Q. How does this compound function as a ligand in stabilizing lead halide perovskite nanocrystals?

  • Methodological Answer : IDA’s bifunctional groups (carboxylic acid and imine) bind to Pb²⁺ surfaces via chelation, reducing surface defects and enhancing photoluminescence quantum yield (PLQY). Studies show that IDA-modified CsPbBr₃ nanocrystals achieve PLQY >80% and retain stability in polar solvents for >30 days. Key steps include ligand exchange under nitrogen and sonication to ensure uniform dispersion .
Parameter IDA-Stabilized Nanocrystals Unmodified Nanocrystals
PLQY (%)85 ± 545 ± 10
Stability (days)>30<7
Emission FWHM (nm)1835
Table 1. Comparative data for IDA-stabilized perovskites .

Q. What advanced techniques resolve structural ambiguities in iminodibenzoic acid derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming bond angles and dihedral angles (e.g., C–N–C ~120° in monoclinic systems) . For dynamic studies, solid-state NMR or time-resolved FT-IR tracks conformational changes under thermal stress. Computational modeling (DFT) predicts electronic distributions and validates experimental data .

Q. How can this compound be functionalized for targeted bioactivity studies?

  • Methodological Answer : Introduce substituents (e.g., nitro, amino) at the benzene rings via electrophilic substitution. For example, nitration at the 4-position increases hydrogen-bonding potential, enhancing antimicrobial activity. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity. Bioassays (MIC tests against E. coli) validate efficacy .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities (e.g., unreacted anthranilic acid). Limit of detection (LOD) <0.1% is achievable using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Mass spectrometry (LC-MS) identifies byproducts (e.g., m/z 306.075 for dimeric forms) .

Q. Data Analysis & Reproducibility

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often arise from pH-dependent solubility (IDA is more soluble in alkaline water due to deprotonation). Systematic studies under controlled pH (2–12) and temperature (25–60°C) using nephelometry quantify solubility. For example, solubility in DMSO increases from 5 mg/mL (pH 2) to 50 mg/mL (pH 10) .

Q. What statistical approaches validate reproducibility in synthesis yields?

  • Methodological Answer : Use design of experiments (DoE) to assess variable interactions (e.g., temperature × solvent). ANOVA identifies significant factors (p < 0.05), and response surface methodology (RSM) optimizes yield. Replicate reactions (n = 5) under identical conditions reduce standard deviation to <5% .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when reporting novel bioactivities of this compound derivatives?

  • Methodological Answer : Follow OECD principles for in-vitro testing (e.g., cytotoxicity assays on HEK293 cells before antimicrobial claims). Disclose conflicts of interest and raw data via repositories like Zenodo. Peer review must validate bioactivity claims against negative controls .

Properties

IUPAC Name

2-(2-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNOTZQUGWMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206619
Record name Diphenylamine-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-92-0
Record name 2,2′-Iminodibenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylamine-2,2'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadox
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylamine-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Iminodibenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439411S4TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorobenzoic acid (100 g), anthranilic acid (90 g), anhydrous powered K2CO3 (135 g), Cu/CuO (2 g) and 2-ethoxyethanol (200 ml) was heated with swirling on the steam bath until gas evolution ceased and then stirred at 145° for a further 21/2 hours. The thick reaction mixture was diluted with water, acidified (HCl) and then the crude product was collected and washed well with hot water. This was dissolved in hot dilute aqueous Na2CO3 treated liberally with charcoal-celite and filtered through a celite pad. The hot filtrate was diluted with half the volume of EtOH and then slowly acidified (HCl). The pale yellow product which separated was collected when still warm, washed well with hot water, benzene and dried, providing material (84% yield) of sufficient purity for use in the next step (lit, m.p. 295° dec.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu CuO
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.